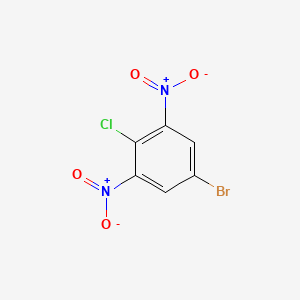
6-Fluor-2-(Trifluormethyl)chinolin-4-carbonsäure
Übersicht
Beschreibung
6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative This compound is notable for its unique structural features, which include a fluorine atom at the 6-position, a trifluoromethyl group at the 2-position, and a carboxylic acid group at the 4-position
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of 6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid is the ATPase domain of human Topoisomerase II alpha (hTopoIIα) . This enzyme plays a crucial role in DNA replication and cell division, making it a significant target for anticancer drugs .
Mode of Action
The compound interacts with hTopoIIα, inhibiting the enzyme’s activity . This interaction disrupts the DNA replication process, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The inhibition of hTopoIIα disrupts the DNA replication process, affecting the cell cycle and leading to apoptosis . This action primarily affects rapidly dividing cells, such as cancer cells .
Result of Action
The compound exhibits significant anticancer activity. It has been shown to be more potent than doxorubicin against various carcinoma cell lines, including MCF-7, HELA, Hep-2, NCI, HEK-293, and VERO . It also induces apoptotic DNA fragmentation in MCF-7 and HEK-293 cell lines .
Biochemische Analyse
Biochemical Properties
6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function .
Cellular Effects
The effects of 6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels .
Molecular Mechanism
At the molecular level, 6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of these targets. This binding often involves interactions with the active sites of enzymes, resulting in changes in enzyme activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of 6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects are often observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, leading to changes in metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in the tricarboxylic acid cycle, resulting in altered energy production and metabolic balance .
Transport and Distribution
Within cells and tissues, 6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization influences the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-fluoroaniline with trifluoroacetic anhydride to form an intermediate, which is then cyclized to produce the quinoline core.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes to ensure high yield and purity. This may include the use of catalysts, such as molecular iodine or nano ZnO, to facilitate the cyclization process under mild conditions . Additionally, solvent-free conditions and environmentally benign reagents are often employed to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives with different oxidation states.
Reduction: The quinoline ring can be reduced under specific conditions to yield partially or fully hydrogenated products.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,8-Difluoro-4-methyl-2-(3-pyridinyl)quinoline: This compound shares a similar quinoline core but has additional fluorine atoms and a pyridinyl group, which confer different chemical properties.
4-Hydroxy-2-(trifluoromethyl)quinoline: This derivative has a hydroxyl group instead of a carboxylic acid group, resulting in distinct reactivity and applications.
Uniqueness
6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
6-fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F4NO2/c12-5-1-2-8-6(3-5)7(10(17)18)4-9(16-8)11(13,14)15/h1-4H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQQIQCSUJBIMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60614107 | |
| Record name | 6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31009-06-0 | |
| Record name | 6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















